2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H13BrClNO and its molecular weight is 266.56. The purity is usually 95%.
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Scientific Research Applications
Immunomodulatory and Antitumor Applications
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, also known as FTY720, has garnered attention for its potent immunosuppressive properties, which are beneficial in treating multiple sclerosis. Beyond its immunomodulatory effects, FTY720 exhibits significant antitumor efficacy in preclinical cancer models. Its cytotoxic effect against cancer cells is notable for not requiring phosphorylation, suggesting a mechanism of action that is independent of its immunosuppressive effects. This duality in application showcases the compound's potential in both immunological and oncological therapeutic strategies, highlighting a significant area of interest for further research and development (Li Zhang et al., 2013).
Synthesis and Industrial Applications
The chemical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, plays a crucial role in the development of pharmaceuticals like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The challenges and innovations in the synthesis process, including cost and safety considerations, underscore the importance of 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride and its derivatives in the fine chemical and pharmaceutical industries. This emphasizes the need for efficient, safe, and cost-effective synthesis methods to support the wide range of applications of these compounds (Yanan Qiu et al., 2009).
Antimicrobial Potential
Research into the antimicrobial potential of chitosan, a biopolymer that shares functional groups similar to this compound, highlights the broader implications of these compounds in developing new antimicrobial agents. Chitosan's unique chemical structure, featuring reactive hydroxyl and amino groups, offers insights into how similar compounds could be utilized in pharmaceutical formulations and food preservation. This aligns with a growing interest in biocompatible materials that offer an alternative to traditional antimicrobial agents, with potential applications in healthcare and food industries (D. Raafat & H. Sahl, 2009).
Environmental and Health Risk Assessment
The examination of environmental contaminants such as 2,4-D herbicide toxicity provides a framework for understanding the environmental and health risks associated with chemical compounds, including this compound. By assessing the toxicology and mutagenicity of these compounds, researchers can better understand their impact on human health and the environment, guiding the safe development and use of these chemicals in various applications (Natana Raquel Zuanazzi et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The presence of a bromophenyl group suggests that it might interact with its targets via halogen bonding . The amino and hydroxyl groups could potentially form hydrogen bonds with its targets, influencing their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involving enzymatic reactions .
Pharmacokinetics
The presence of a hydrochloride group suggests that it might be well-absorbed in the gastrointestinal tract due to its increased water solubility .
Result of Action
Similar compounds have been known to exert various biological effects, including fungicidal properties .
Properties
IUPAC Name |
2-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-9(11,6-12)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZRBMFZWMGLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-52-8 |
Source
|
Record name | 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.